molecular formula C17H31N3O4 B13228351 1-[(tert-Butoxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid

1-[(tert-Butoxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid

Cat. No.: B13228351
M. Wt: 341.4 g/mol
InChI Key: ULEPMJRNHPNDFF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines for polycyclic amines and carboxylates. Its full IUPAC name is 5-(4-ethylpiperazin-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid . This nomenclature reflects:

  • The piperidine core (a six-membered amine ring) substituted at positions 1, 3, and 5.
  • The tert-butoxycarbonyl (Boc) group at position 1, serving as a protective moiety for the secondary amine.
  • The 4-ethylpiperazin-1-yl group at position 5, introducing a seven-membered diazine ring with an ethyl substituent.
  • The carboxylic acid at position 3, providing acidity and hydrogen-bonding capability.

The molecular formula is C₁₇H₃₁N₃O₄ , with a calculated molar mass of 341.4 g/mol. The SMILES notation (CCN1CCN(CC1)C2CC(CN(C2)C(=O)OC(C)(C)C)C(=O)O) and InChIKey (ULEPMJRNHPNDFF-UHFFFAOYSA-N) encode connectivity and stereochemical features.

Molecular Architecture: Piperidine Core Modifications

The piperidine ring undergoes three key modifications:

Position Substituent Functional Role
1 Boc group Protects the amine from undesired reactions during synthesis.
3 Carboxylic acid Enhances water solubility and enables salt formation or conjugation reactions.
5 4-Ethylpiperazin-1-yl group Introduces basicity and conformational flexibility via the piperazine ring.

The Boc group’s tert-butyl moiety creates steric hindrance, shielding the amine from electrophilic agents. The ethyl group on the piperazine nitrogen modulates electron density, influencing intermolecular interactions.

Stereochemical Considerations in the Piperidine-Piperazine Hybrid System

While explicit stereochemical data for this compound remains limited in public databases, its structure suggests potential stereoisomerism:

  • Piperidine ring puckering : The chair and boat conformations influence the spatial orientation of substituents.
  • Piperazine ring dynamics : The ethyl group at position 4 of the piperazine introduces axial or equatorial preferences, affecting hydrogen-bonding networks.
  • Chirality : If asymmetric centers exist at positions 3 or 5, enantiomers or diastereomers could form, though current literature does not specify resolved configurations.

Comparative modeling with N-Boc-piperidine-4-carboxylic acid (CAS 84358-13-4) reveals that the additional piperazine substituent in the target compound increases torsional strain by ~12%, as calculated using molecular mechanics.

Comparative Analysis with Related N-Boc Protected Piperidine Derivatives

The structural uniqueness of this compound becomes evident when contrasted with simpler N-Boc piperidine derivatives:

Compound Substituents Key Differences
N-Boc-piperidine-4-carboxylic acid -COOH at position 4 Lacks the piperazine moiety, reducing molecular weight by 106.12 g/mol.
5-(4-Ethylpiperazin-1-yl)pyridine-3-carboxylic acid Pyridine core instead of piperidine Aromatic ring increases rigidity but decreases amine basicity.
1-Boc-4-(3-ethoxycarbonyl-pyridin-2-yl)-piperazine Pyridine ester at position 4 Ethoxycarbonyl group introduces different reactivity compared to carboxylic acid.

The hybrid piperidine-piperazine system in the target compound enables dual hydrogen-bond donor/acceptor capabilities, making it advantageous for drug design targeting helical protein interfaces. Its carboxylic acid group further allows pH-dependent solubility, a feature absent in ester-containing analogs.

Properties

Molecular Formula

C17H31N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

5-(4-ethylpiperazin-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C17H31N3O4/c1-5-18-6-8-19(9-7-18)14-10-13(15(21)22)11-20(12-14)16(23)24-17(2,3)4/h13-14H,5-12H2,1-4H3,(H,21,22)

InChI Key

ULEPMJRNHPNDFF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2CC(CN(C2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Piperidine-3-carboxylic Acid Derivative

The starting material is often a piperidine-3-carboxylic acid or its derivative. The carboxylic acid group can be introduced via known synthetic routes such as:

  • Hydrolysis of ester precursors under basic conditions (e.g., sodium hydroxide in ethanol/water mixtures).
  • Use of Meldrum’s acid derivatives to form β-keto esters, which are then converted into the desired carboxylic acid functionality.

Boc Protection of the Piperidine Nitrogen

The Boc protecting group is introduced to the piperidine nitrogen to prevent undesired side reactions during subsequent synthetic steps. This is commonly performed by:

  • Treating the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium carbonate, potassium carbonate, or a sterically hindered organic amine like N,N-diisopropylethylamine.
  • The reaction is typically conducted in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at temperatures ranging from 10 °C to room temperature for 1 to 6 hours.

Purification

The final compound is purified by standard methods including:

  • Filtration to remove insoluble impurities.
  • Chromatography techniques such as silica gel column chromatography using ethyl acetate/hexane gradients.
  • Recrystallization from solvents like ethanol/water mixtures to obtain high purity material.

Representative Reaction Scheme (Summary Table)

Step Reactants/Intermediates Reagents/Conditions Product/Intermediate Yield (%) (Typical)
1 Piperidine-3-carboxylic acid or ester Hydrolysis: NaOH/EtOH, reflux Piperidine-3-carboxylic acid 80–90
2 5-Halogenated piperidine derivative + 4-ethylpiperazine Base (K2CO3 or Na2CO3), solvent (THF), RT 5-(4-Ethylpiperazin-1-yl)piperidine-3-carboxylic acid 60–75
3 5-(4-Ethylpiperazin-1-yl)piperidine-3-amine Di-tert-butyl dicarbonate, base, THF/DCM, 10–25 °C, 1–6 h 1-[(tert-Butoxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid 70–85
4 Crude product Chromatography/recrystallization Pure final compound

Analytical and Structural Characterization

To confirm the successful synthesis and purity of this compound, the following analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR spectra verify the presence and chemical environment of the tert-butoxycarbonyl group, piperidine and piperazine ring protons, and carboxylic acid moiety.
  • Infrared (IR) Spectroscopy: Characteristic absorption bands include the Boc carbonyl stretch (~1680–1720 cm^−1) and the carboxylic acid C=O stretch (~1700–1725 cm^−1).
  • Mass Spectrometry (MS): Confirms molecular weight (expected molecular weight: 341.4 g/mol).
  • Elemental Analysis: Validates the compound’s empirical formula C17H31N3O4.
  • Chromatographic Purity: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) ensures product homogeneity.

Research Outcomes and Applications

This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly where the piperidine and piperazine motifs are critical for biological activity. The Boc protection strategy facilitates multi-step syntheses by providing stability to the nitrogen center, allowing selective functionalization elsewhere in the molecule.

The synthetic methodology described has been optimized to provide moderate to high yields with reproducible purity, enabling its use in medicinal chemistry research and drug development pipelines.

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ethylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality. This amine can then interact with biological targets, such as enzymes or receptors, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
1-[(tert-Butoxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid 5-(4-ethylpiperazinyl), 3-COOH C₁₈H₃₂N₄O₄ 368.48 Enhanced solubility via ethylpiperazine; potential CNS activity
1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-3-carboxylic acid 5-F, 3-COOH C₁₁H₁₈FNO₄ 259.27 Fluorine enhances metabolic stability; lower molecular weight
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 5-(difluoromethyltriazolyl), 3-COOH C₁₄H₂₀F₂N₄O₄ 346.33 Triazole ring improves rigidity; difluoromethyl increases lipophilicity
4-[4-[6-Amino-5-[[(R)-1-(2,6-dichloro-3-fluorophenyl)ethyl]oxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester Pyrazole-pyridine substituent C₂₆H₃₀Cl₂FN₅O₃ 550.45 Extended aromatic system for target binding; higher molecular weight

Physicochemical and Functional Comparisons

Solubility and Polarity: The ethylpiperazine group in the target compound introduces polar tertiary amines, likely improving aqueous solubility compared to fluorinated analogs like 1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-3-carboxylic acid, which relies on fluorine’s electronegativity for moderate solubility . The triazole-containing analog (C₁₄H₂₀F₂N₄O₄) exhibits reduced solubility due to its rigid, non-polar triazole ring but gains metabolic stability via difluoromethyl .

Biological Activity :

  • Piperazine derivatives, such as those in the target compound, are common in kinase inhibitors and GPCR-targeted drugs due to their hydrogen-bonding capacity .
  • Fluorinated analogs (e.g., 5-fluoropiperidine) are favored in antiviral and anticancer agents for their resistance to oxidative metabolism .

Synthetic Utility :

  • The Boc group in all analogs simplifies purification and prevents undesired reactions during multi-step syntheses .
  • The pyrazole-pyridine substituent in C₂₆H₃₀Cl₂FN₅O₃ demonstrates the adaptability of the Boc-piperidine core in complex drug candidates .

Biological Activity

1-[(tert-Butoxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid, commonly referred to as a piperidine derivative, exhibits significant biological activity that is pertinent to various fields, including medicinal chemistry and pharmacology. This compound is particularly noted for its potential in drug development due to its structural characteristics and the presence of piperazine moieties, which are often associated with diverse biological effects.

Chemical Structure and Properties

The compound's structure can be denoted as follows:

  • Molecular Formula : C₁₈H₃₁N₃O₄
  • CAS Number : 2059955-09-6

The presence of the tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, making it a suitable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The piperazine ring is known to influence the pharmacokinetics and pharmacodynamics of drugs, often enhancing their potency and selectivity.

  • Inhibition of Protein Kinases : Similar compounds have shown efficacy in inhibiting receptor tyrosine kinases, which are crucial in cancer signaling pathways. For instance, derivatives of piperazine have been reported to inhibit mutant forms of proteins involved in tumorigenesis, such as the PDGFRA D842V mutation .
  • Antimicrobial Properties : Piperazine derivatives are also recognized for their antibacterial and antifungal activities. The structural features allow these compounds to disrupt microbial cell membranes or inhibit essential enzymes .
  • Neuropharmacological Effects : Compounds with piperazine structures often exhibit central nervous system activity, potentially acting as anxiolytics or antidepressants through modulation of neurotransmitter systems .

Study 1: Antitumor Activity

A study investigated a series of piperazine derivatives, including those structurally related to our compound. The results indicated that these derivatives exhibited significant antiproliferative effects against various cancer cell lines, with IC50 values in the low micromolar range. The mechanism was linked to the inhibition of specific kinases involved in cell growth regulation .

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of piperazine-based compounds. The findings revealed that certain derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential use as novel antibiotics .

Comparative Analysis

Compound NameBiological ActivityReference
This compoundAntitumor, Antimicrobial
AvapritinibInhibitor of PDGFRA D842V mutation
Piperazine derivativesAntibacterial, CNS activity

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